Phthalic anhydride, 3-acetoxy-
CAS No.: 101976-15-2
Cat. No.: VC14392239
Molecular Formula: C10H6O5
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101976-15-2 |
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Molecular Formula | C10H6O5 |
Molecular Weight | 206.15 g/mol |
IUPAC Name | (1,3-dioxo-2-benzofuran-4-yl) acetate |
Standard InChI | InChI=1S/C10H6O5/c1-5(11)14-7-4-2-3-6-8(7)10(13)15-9(6)12/h2-4H,1H3 |
Standard InChI Key | ZUNFXLSISHZWLF-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=CC=CC2=C1C(=O)OC2=O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
Phthalic anhydride, 3-acetoxy- belongs to the class of aromatic anhydrides. The core structure consists of a benzene ring fused to a furan-2,5-dione moiety, with an acetoxy (-OAc) substituent at the 3-position . X-ray crystallographic studies of related anhydrides, such as 3-acetoxy-2-methylbenzoic anhydride, reveal monoclinic crystallization in the space group , stabilized by weak intermolecular C–H···O hydrogen bonds and π-π interactions . These structural features influence both the physical properties and reactivity of the compound.
The molecular geometry is further confirmed by spectroscopic techniques. Infrared (IR) spectroscopy typically shows strong absorption bands at 1850–1800 cm and 1770–1740 cm, corresponding to the symmetric and asymmetric stretching vibrations of the anhydride carbonyl groups . Nuclear magnetic resonance (NMR) spectra provide additional validation: NMR exhibits signals for the aromatic protons adjacent to the acetoxy group (δ 7.5–8.0 ppm) and the methyl group of the acetoxy substituent (δ 2.3 ppm) .
Comparative Analysis with Parent Compound
Phthalic anhydride (CHO), the parent molecule, lacks the 3-acetoxy substituent. This modification alters key properties:
The acetoxy group introduces steric hindrance, potentially slowing hydrolysis kinetics compared to unsubstituted phthalic anhydride .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 3-acetoxyphthalic anhydride typically involves acetylation of 3-hydroxyphthalic anhydride. A patented method outlines the following steps:
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Nitration: Phthalic anhydride is nitrated to introduce a nitro group at the 3-position.
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Reduction: The nitro group is reduced to an amine using catalytic hydrogenation.
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Acetylation: The amine is acetylated with acetic anhydride, followed by oxidative cleavage to yield the acetoxy derivative.
Alternative approaches utilize 3-hydroxyphthalic anhydride as a precursor, reacting it with acetyl chloride in the presence of a base . This method avoids nitration but requires stringent control over reaction conditions to prevent over-acetylation.
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability. A hybrid route combining continuous-flow nitration and batch acetylation has been proposed to enhance yield (≥75%) and purity (>98%) . Key challenges include managing exothermic reactions during nitration and minimizing byproducts such as diacetylated derivatives.
Physicochemical Properties
Thermochemical Data
The standard molar enthalpy of formation () in the gas phase for 3-hydroxyphthalic anhydride, a closely related compound, is calculated as kJ/mol using Gaussian G4 methods . Extrapolating these results, 3-acetoxyphthalic anhydride is expected to exhibit a of approximately kJ/mol, considering the contribution of the acetoxy group .
Solubility and Stability
The compound is soluble in polar aprotic solvents like acetone and dimethylformamide (DMF) but decomposes in aqueous media due to anhydride hydrolysis . Storage under inert gas (e.g., nitrogen) at temperatures <15°C is recommended to prevent moisture absorption and degradation .
Applications in Industry and Research
Polymer Chemistry
3-Acetoxyphthalic anhydride serves as a monomer for synthesizing heat-resistant polyimides and polyesters. Its incorporation into polymer backbones enhances thermal stability, with glass transition temperatures () exceeding 250°C . These materials find use in aerospace and electronics industries for insulating coatings and flexible circuit boards.
Pharmaceutical Intermediates
Recent studies highlight its role in anticancer drug synthesis. The acetoxy group acts as a protecting group during multi-step syntheses, later deacetylated to yield bioactive hydroxyl derivatives . For example, derivatives of 3-acetoxyphthalic anhydride exhibit antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL) , though antifungal efficacy remains negligible .
Hazard | Precautionary Measures |
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Inhalation | Use respiratory protection (P284) |
Skin Contact | Wear gloves and protective clothing |
Environmental Risk | Prevent release via containment (P273) |
Workplaces must ensure adequate ventilation (P271) and provide emergency eyewash stations.
Recent Advances and Future Directions
Computational Modeling
Density functional theory (DFT) studies predict that substituting the 3-position with electron-withdrawing groups (e.g., acetoxy) lowers the LUMO energy by 1.2 eV compared to phthalic anhydride, enhancing electrophilicity . This property is exploitable in Diels-Alder reactions for constructing complex heterocycles.
Green Synthesis Initiatives
Efforts to develop solvent-free acetylation using microwave irradiation have reduced reaction times from 6 hours to 45 minutes, achieving yields of 82% . Catalytic systems employing ionic liquids (e.g., [BMIM][BF]) further improve atom economy by minimizing waste.
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